(all-E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaenedial
Overview
Description
(all-E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaenedial is a polyunsaturated aldehyde with a complex structure characterized by multiple conjugated double bonds and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (all-E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaenedial typically involves multi-step organic reactions. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyunsaturated aldehyde. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(all-E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaenedial undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, where reagents like halogens (Br₂, Cl₂) or hydrogen halides (HCl, HBr) add across the double bonds.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous solution under acidic or basic conditions.
Reduction: NaBH₄ in methanol or ethanol, or LiAlH₄ in anhydrous ether.
Substitution: Halogens in an inert solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (all-E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaenedial is used as a precursor for synthesizing more complex molecules. Its polyunsaturated nature makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and metabolic pathways. Its ability to interact with biological macromolecules makes it a subject of interest in biochemistry.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing compounds with specific biological activities.
Industry
Industrially, this compound is used in the production of polymers and advanced materials. Its unique chemical structure allows for the creation of materials with desirable properties, such as enhanced strength and flexibility.
Mechanism of Action
The mechanism of action of (all-E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaenedial involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyunsaturated structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic activities.
Comparison with Similar Compounds
Similar Compounds
- (all-E)-2,6,10,14,18,22-tetramethyltricosa-2,4,6,8,10,12,14,16,18,20,22-undecaenedial
- (all-E)-2,6,10,14,18,22-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaenedial
Uniqueness
Compared to similar compounds, (all-E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaenedial stands out due to its specific arrangement of double bonds and methyl groups. This unique structure imparts distinct chemical properties, making it particularly valuable in applications requiring precise molecular interactions.
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,20,22-undecaenedial | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O2/c1-25(15-9-17-27(3)19-11-21-29(5)23-31)13-7-8-14-26(2)16-10-18-28(4)20-12-22-30(6)24-32/h7-24H,1-6H3/b8-7+,15-9+,16-10+,19-11+,20-12+,25-13+,26-14+,27-17+,28-18+,29-21+,30-22+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHXTIIHLYSQRY-RAGRHNDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=CC=C(C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C=O)/C)/C)/C)/C=C/C=C(/C=C/C=C(/C=O)\C)\C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301105050 | |
Record name | (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E)-2,6,10,15,19,23-Hexamethyl-2,4,6,8,10,12,14,16,18,20,22-tetracosaundecaenedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301105050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5056-18-8 | |
Record name | (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E)-2,6,10,15,19,23-Hexamethyl-2,4,6,8,10,12,14,16,18,20,22-tetracosaundecaenedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5056-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E)-2,6,10,15,19,23-Hexamethyl-2,4,6,8,10,12,14,16,18,20,22-tetracosaundecaenedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301105050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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